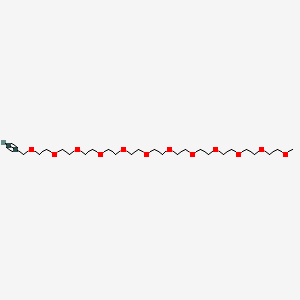
bis-PEG2-endo-BCN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-PEG2-endo-BCN: is a compound that serves as a cleavable polyethylene glycol linker containing two bicyclo[6.1.0]non-4-yne (BCN) groups. This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs) and is a reagent in click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis-PEG2-endo-BCN involves the reaction of BCN with polyethylene glycol derivatives. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require the presence of catalysts to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The process may involve multiple purification steps, such as chromatography, to isolate the final product. The compound is then stored under specific conditions to maintain its stability and prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions: Bis-PEG2-endo-BCN primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a click chemistry reaction that involves the reaction of the BCN group with azide-containing molecules .
Common Reagents and Conditions:
Reagents: Azide-containing molecules, organic solvents (e.g., DMSO)
Conditions: Room temperature, ambient pressure, and the presence of catalysts to facilitate the reaction
Major Products: The major products formed from the reaction of this compound with azide-containing molecules are triazole-linked compounds. These products are often used in the synthesis of antibody-drug conjugates and other bioconjugates .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis-PEG2-endo-BCN is widely used in click chemistry for the synthesis of various bioconjugates. Its ability to undergo SPAAC reactions makes it a valuable tool for chemists working on the development of new materials and compounds .
Biology and Medicine: In biology and medicine, this compound is used in the synthesis of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing damage to healthy cells. The compound’s cleavable linker allows for the controlled release of the drug within the target cells .
Industry: In the industrial sector, this compound is used in the production of various bioconjugates and materials. Its applications extend to the development of new drug delivery systems, diagnostic tools, and other advanced materials .
Wirkmechanismus
Bis-PEG2-endo-BCN exerts its effects through its ability to undergo SPAAC reactions with azide-containing molecules. The BCN group in this compound reacts with the azide group to form a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for the synthesis of bioconjugates. The cleavable linker in this compound allows for the controlled release of attached molecules, such as drugs, within target cells .
Vergleich Mit ähnlichen Verbindungen
Bis-PEG4-endo-BCN: Similar to bis-PEG2-endo-BCN but with a longer polyethylene glycol spacer.
Bis-PEG2-endo-Norbornene: Contains a norbornene group instead of a BCN group.
Bis-PEG2-endo-DIBO: Contains a dibenzocyclooctyne (DIBO) group instead of a BCN group
Uniqueness: this compound is unique due to its specific BCN group, which allows for highly efficient SPAAC reactions. The cleavable linker also provides an advantage in applications where controlled release of attached molecules is required .
Eigenschaften
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O6/c31-27(35-19-25-21-9-5-1-2-6-10-22(21)25)29-13-15-33-17-18-34-16-14-30-28(32)36-20-26-23-11-7-3-4-8-12-24(23)26/h21-26H,5-20H2,(H,29,31)(H,30,32)/t21-,22+,23-,24+,25?,26? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISHVKOYJUQOBR-ICFBRBJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)CCC#C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














